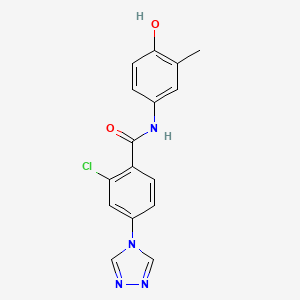

![molecular formula C14H20Cl2N2O3S B5347011 N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)

N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide, also known as NDM-1, is a bacterial enzyme that has been identified as a major cause of antibiotic resistance. This enzyme is produced by certain strains of bacteria, including Escherichia coli and Klebsiella pneumoniae, and is responsible for breaking down a broad range of antibiotics, making them ineffective against the bacteria.

Mecanismo De Acción

N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide works by breaking down the beta-lactam ring structure that is common to many antibiotics, rendering them ineffective against the bacteria. This process involves the hydrolysis of the beta-lactam ring, which is catalyzed by the this compound enzyme.

Biochemical and physiological effects:

This compound has a significant impact on the biochemical and physiological processes of bacteria. By breaking down antibiotics, this compound allows bacteria to survive and reproduce in the presence of these drugs. This can lead to the development of antibiotic-resistant strains of bacteria, which are difficult to treat and can cause serious infections in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that it allows researchers to study the mechanisms of antibiotic resistance in bacteria, which can lead to the development of new drugs and therapies. However, this compound can also be difficult to work with, as it is highly resistant to many standard laboratory techniques and requires specialized equipment and expertise.

Direcciones Futuras

There are many future directions for research on N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide. One area of focus is the development of new drugs and therapies that can effectively target and kill antibiotic-resistant bacteria. Another area of research is the study of the mechanisms by which this compound is transferred between bacterial strains, in order to develop strategies for preventing the spread of antibiotic resistance. Additionally, researchers are exploring the use of alternative treatments, such as phage therapy, to combat antibiotic-resistant infections.

Métodos De Síntesis

N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide is a protein that is produced by bacteria through a process of gene expression. The gene that codes for this compound can be transferred between bacterial strains through a process known as horizontal gene transfer. This transfer of genetic material can lead to the spread of antibiotic resistance among different bacterial species.

Aplicaciones Científicas De Investigación

N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has been the subject of extensive scientific research, particularly in the field of antibiotic resistance. Researchers are studying the mechanisms by which this compound breaks down antibiotics, in order to develop new drugs that can effectively target and kill antibiotic-resistant bacteria.

Propiedades

IUPAC Name |

N-[3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O3S/c1-22(19,20)17-5-2-6-18-7-8-21-14(10-18)11-3-4-12(15)13(16)9-11/h3-4,9,14,17H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJKGGHAMBGDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

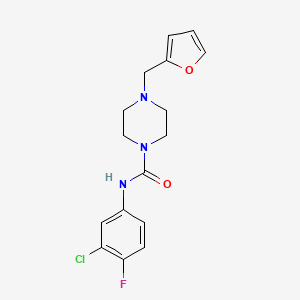

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)

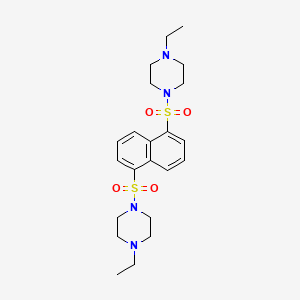

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)

![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)

![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)

![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)

![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)

![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)

![allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)

![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)